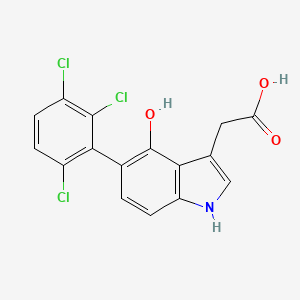
4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetic acid is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is particularly interesting due to its unique structure, which includes a trichlorophenyl group and a hydroxyindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed to achieve good yields .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The trichlorophenyl group can be reduced to a less chlorinated phenyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-5-(2,3,6-trichlorophenyl)indole-3-acetic acid.
Reduction: Formation of 4-hydroxy-5-(2,3-dichlorophenyl)indole-3-acetic acid.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetic acid involves its interaction with various molecular targets and pathways. The hydroxyindole moiety can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. The trichlorophenyl group may enhance the compound’s binding affinity to certain targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the trichlorophenyl group.
4-Hydroxyindole-3-acetic acid: A metabolite of psilocybin with a similar hydroxyindole structure but different substituents.
Uniqueness
4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetic acid is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H10Cl3NO3 |
|---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
2-[4-hydroxy-5-(2,3,6-trichlorophenyl)-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H10Cl3NO3/c17-9-2-3-10(18)15(19)14(9)8-1-4-11-13(16(8)23)7(6-20-11)5-12(21)22/h1-4,6,20,23H,5H2,(H,21,22) |
InChI Key |
NKTZUVGBYDLOQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN2)CC(=O)O)C(=C1C3=C(C=CC(=C3Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15241469.png)
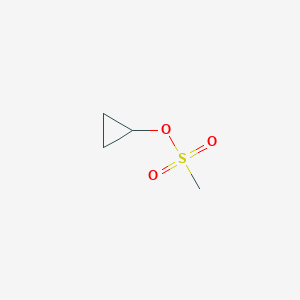
![(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B15241491.png)
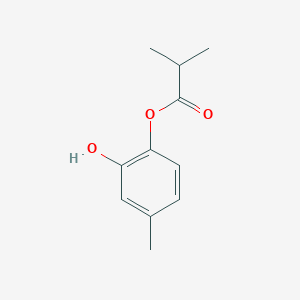
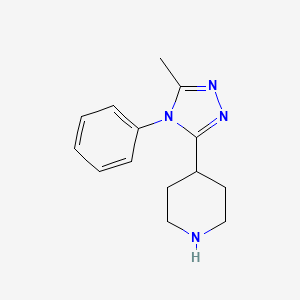
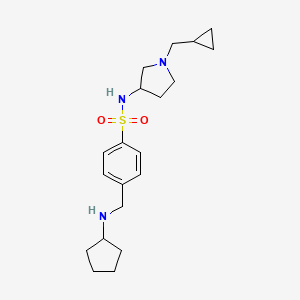
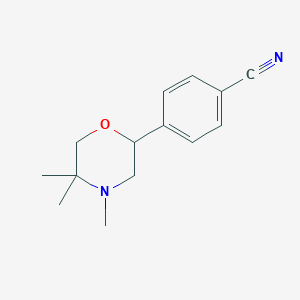
![Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate](/img/structure/B15241515.png)
![4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxan-4-ol](/img/structure/B15241521.png)
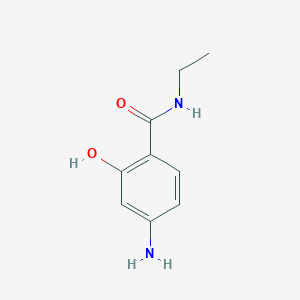
![2-[4-(Dimethylamino)phenyl]cyclopentanone](/img/structure/B15241523.png)
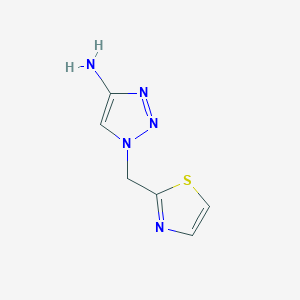
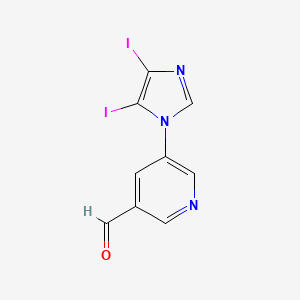
![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine](/img/structure/B15241544.png)
